ethyl 6-amino-5-cyano-4-(4-nitrophenyl)-2-propyl-4H-pyran-3-carboxylate
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Overview
Description
Ethyl 6-amino-5-cyano-4-(4-nitrophenyl)-2-propyl-4H-pyran-3-carboxylate is a synthetic organic compound belonging to the class of 4H-pyran derivatives.
Preparation Methods
The synthesis of ethyl 6-amino-5-cyano-4-(4-nitrophenyl)-2-propyl-4H-pyran-3-carboxylate typically involves a one-pot reaction. This method uses a nanostructured catalyst, such as Na2CaP2O7, in a heterogeneous medium . The reaction conditions are optimized to achieve high yields with minimal by-product formation. The process involves the condensation of appropriate aldehydes, malononitrile, and ethyl acetoacetate in the presence of the catalyst .
Chemical Reactions Analysis
Ethyl 6-amino-5-cyano-4-(4-nitrophenyl)-2-propyl-4H-pyran-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has been investigated for its potential as a fuel additive due to its antioxidant properties. It has shown promise as an inhibitor of hydrocarbon oxidation, making it a valuable candidate for enhancing the oxidative stability of fuels . Additionally, 4H-pyran derivatives, including this compound, have been studied for their potential biological activities, such as anticancer, antimicrobial, anti-inflammatory, and antiviral properties .
Mechanism of Action
The mechanism of action of ethyl 6-amino-5-cyano-4-(4-nitrophenyl)-2-propyl-4H-pyran-3-carboxylate involves its interaction with free radicals and hydroperoxides. The compound acts as an antioxidant by breaking the chains of oxidative reactions and catalytically decomposing hydroperoxides without generating other free radicals . This dual action makes it an effective inhibitor of hydrocarbon oxidation.
Comparison with Similar Compounds
Ethyl 6-amino-5-cyano-4-(4-nitrophenyl)-2-propyl-4H-pyran-3-carboxylate is similar to other 4H-pyran derivatives, such as ethyl 6-amino-5-cyano-4-(4-nitrophenyl)-2-methyl-4H-pyran-3-carboxylate . its unique structure, with a propyl group instead of a methyl group, may confer different chemical properties and reactivity. This uniqueness can be advantageous in specific applications, such as fuel additives and biological research .
Properties
Molecular Formula |
C18H19N3O5 |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
ethyl 6-amino-5-cyano-4-(4-nitrophenyl)-2-propyl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C18H19N3O5/c1-3-5-14-16(18(22)25-4-2)15(13(10-19)17(20)26-14)11-6-8-12(9-7-11)21(23)24/h6-9,15H,3-5,20H2,1-2H3 |
InChI Key |
YDSKQZNNDAGJMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(C(=C(O1)N)C#N)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCC |
Origin of Product |
United States |
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